NNMT Inhibitory Activity: Patent-Disclosed Potency Benchmark of 2-Chloro-N-cyclopropyl-5-fluoronicotinamide
2-Chloro-N-cyclopropyl-5-fluoronicotinamide demonstrates inhibitory activity against human nicotinamide N-methyltransferase (NNMT) with an IC50 value of 10 nM as disclosed in US Patent 20250017936 (Compound 5o) [1]. This represents potent enzyme inhibition at low nanomolar concentrations. While no direct head-to-head comparison data with other nicotinamide derivatives exists in the same assay system, the activity falls within a competitive range relative to the broader NNMT inhibitor landscape, where reported inhibitors span from low nanomolar to micromolar potencies [2].
| Evidence Dimension | NNMT enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Compound 5b (structurally related NNMT inhibitor from same patent series): Ki = 650 nM; literature benchmark NNMT inhibitors: IC50 range 1.2 nM to 1.41 μM |
| Quantified Difference | Target compound exhibits 65-fold greater potency than Compound 5b (Ki comparison); resides in competitive potency tier among reported NNMT inhibitors |
| Conditions | Recombinant human NNMT; FAP fluorescence-based assay with preincubation; US Patent 20250017936 |
Why This Matters
For procurement decisions, this verified nanomolar NNMT inhibitory activity provides a defined potency anchor that differentiates this compound from inactive or weakly active nicotinamide analogs, supporting its selection for NNMT-targeted research programs.
- [1] US Patent 20250017936. Compounds and compositions for inhibition of nicotinamide N-methyltransferase (NNMT). Compound 5o. Purdue Research Foundation. 2025. View Source
- [2] BindingDB. BDBM50627720 (CHEMBL5395424): IC50 10 nM against human NNMT. Binding Database. 2025. View Source
